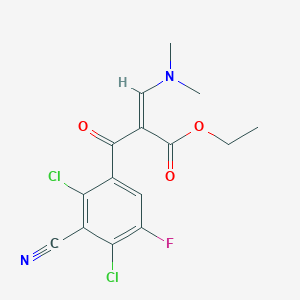

ethyl (Z)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate

Description

Ethyl (Z)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate is a complex α,β-unsaturated ester featuring a multi-substituted benzoyl group and a dimethylamino moiety. The compound’s structure integrates electron-withdrawing substituents (chloro, cyano, fluoro) on the benzoyl ring, which may enhance electrophilic reactivity or influence binding affinity in pharmacological contexts.

Properties

Molecular Formula |

C15H13Cl2FN2O3 |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

ethyl (Z)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate |

InChI |

InChI=1S/C15H13Cl2FN2O3/c1-4-23-15(22)10(7-20(2)3)14(21)8-5-11(18)13(17)9(6-19)12(8)16/h5,7H,4H2,1-3H3/b10-7- |

InChI Key |

QJNXKDVLKYYMPR-YFHOEESVSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C\N(C)C)/C(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F |

Canonical SMILES |

CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C(=C1Cl)C#N)Cl)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of (Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoyl intermediate, followed by the introduction of the cyano and fluoro groups. The final step involves the formation of the acrylate moiety through a condensation reaction with ethyl acrylate under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.

Hydrolysis: The ester group in the compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows the compound to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the cyano group may interact with nucleophilic sites in enzymes, while the fluoro group can enhance the compound’s binding affinity to specific receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Amino Substituents

- The absence of a cyano group at the 3-position of the benzoyl ring may also reduce electron-withdrawing effects, impacting reactivity .

- Ethyl (Z)-2-diethoxyphosphoryl-3-[4-(dimethylamino)phenyl]prop-2-enoate (CAS 66564-08-7): This compound features a diethoxyphosphoryl group instead of the benzoyl moiety and a para-dimethylaminophenyl substituent. The molecular weight (355.4 g/mol) and logP (XLogP3 = 2.7) suggest higher lipophilicity compared to the target compound .

Functional Group Variations in Prop-2-enoate Esters

- (E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (Compound 6): This ester lacks the dimethylamino group but includes a chloropropoxy chain and a cyanovinylamino substituent. The (E)-stereochemistry and methoxy group may reduce steric hindrance compared to the (Z)-configured target compound. The chloropropoxy chain could improve membrane permeability in biological systems .

- Sumatriptan Succinate-Related Compounds: USP Reference Standards include derivatives with dimethylaminoethyl-indole motifs. While structurally distinct, these compounds highlight the pharmacological relevance of dimethylamino groups in modulating receptor binding, such as serotonin receptor antagonism .

Key Research Findings and Implications

- Electronic Effects: The 3-cyano and 5-fluoro substituents on the benzoyl ring in the target compound create a strong electron-deficient aromatic system, enhancing electrophilic reactivity compared to non-cyano analogs (e.g., ).

- Biological Potential: Dimethylamino-containing prop-2-enoates (e.g., ) are frequently explored as kinase or motor protein inhibitors, suggesting the target compound may share similar mechanisms.

- Stereochemical Stability : The (Z)-configuration is critical; analogs with (E)-stereochemistry (e.g., ) exhibit distinct conformational profiles and reactivity.

Biological Activity

Ethyl (Z)-2-(2,4-dichloro-3-cyano-5-fluorobenzoyl)-3-(dimethylamino)prop-2-enoate, with the molecular formula C15H13Cl2FN2O3 and a molecular weight of 359.2 g/mol, is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a Z configuration around the double bond in its prop-2-enoate moiety, which influences its biological interactions. The presence of various functional groups such as dichloro, cyano, and fluoro substituents on the benzoyl ring enhances its reactivity and potential to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H13Cl2FN2O3 |

| Molecular Weight | 359.2 g/mol |

| IUPAC Name | This compound |

| InChI Key | QJNXKDVLKYYMPR-YFHOEESVSA-N |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the Benzoyl Intermediate : This involves the introduction of dichloro and cyano groups.

- Formation of the Acrylate Moiety : A condensation reaction with ethyl acrylate is performed under controlled conditions.

- Purification : The final product is purified to achieve high yields and purity.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacteria and fungi by targeting specific enzymes involved in their metabolic pathways. The cyano group may interact with nucleophilic sites in microbial proteins, leading to inhibition of essential functions .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cells by activating caspase pathways. The presence of the dimethylamino group is believed to enhance cellular uptake and improve binding affinity to cancer-related targets .

Case Study: Cytotoxicity Testing

In a study assessing cytotoxicity against various cancer cell lines, this compound was found to exhibit IC50 values ranging from 10 µM to 20 µM depending on the specific cell line tested. This indicates a promising therapeutic window for further development .

The mechanism of action involves multiple pathways:

- Enzyme Inhibition : The compound interacts with enzymes critical for cell survival and proliferation.

- Receptor Binding : Its structural features allow binding to specific receptors involved in cancer progression.

- Induction of Apoptosis : By activating apoptotic pathways, it leads to programmed cell death in malignant cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.